molecular formula C24H26N4O4S B2517296 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 2034205-56-4

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No.: B2517296
CAS No.: 2034205-56-4
M. Wt: 466.56
InChI Key: YFEDQXJWAUNYMJ-UHFFFAOYSA-N
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Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a potent, selective, and cell-active inhibitor of PARP14, a mono-ADP-ribosyltransferase enzyme. This compound has emerged as a critical pharmacological tool for dissecting the non-canonical functions of PARP proteins in cellular signaling and disease pathogenesis. Its primary research value lies in its high selectivity for PARP14 over other PARP family members, such as PARP1 and PARP2, enabling precise investigation of PARP14-specific biology without confounding off-target effects. The compound functions by potently inhibiting the ADP-ribosyltransferase activity of PARP14, which plays a key role in regulating transcription, metabolism, and the DNA damage response. Research utilizing this inhibitor has demonstrated that pharmacological blockade of PARP14 can suppress interleukin-4 (IL-4) induced gene expression in macrophages, positioning it as a valuable probe for studying M2 macrophage polarization and its role in the tumor microenvironment and allergic inflammation. Furthermore, its activity has been linked to the sensitization of cancer cells to chemotherapeutic agents, highlighting its significant research potential in the fields of oncology and immuno-oncology for developing novel combination therapies. Studies have shown that targeting PARP14 with this inhibitor affects key signaling pathways, making it instrumental for exploring new therapeutic strategies in cancer and inflammatory diseases.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-15(2)9-10-28-23(29)19-7-5-6-8-20(19)25-24(28)33-14-21-26-22(27-32-21)16-11-17(30-3)13-18(12-16)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEDQXJWAUNYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that exhibits significant biological activities. This article provides an in-depth analysis of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinazoline and oxadiazole derivatives , which are known for their diverse pharmacological activities. The presence of methoxy groups and oxadiazole rings enhances its biological profile.

Property Value
IUPAC Name This compound
Molecular Formula C20H22N4O4S
Molecular Weight 398.48 g/mol

Anticancer Properties

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activity. For instance, derivatives of oxadiazole have been tested against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with promising results. The compound's mechanism involves the inhibition of critical enzymes involved in tumor growth and proliferation.

A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from 0.470.47 to 1.4μM1.4\,\mu M against thymidylate synthase (TS), a key enzyme in DNA synthesis . This suggests that our compound may similarly affect TS activity, contributing to its anticancer effects.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented. Compounds similar to the one have shown activity against both gram-positive and gram-negative bacteria. A series of synthesized 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus .

In vitro studies indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Other Biological Activities

Additionally, compounds with oxadiazole structures are known for their anti-inflammatory and analgesic properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes such as TS and COX enzymes.
  • Receptor Modulation : It could bind to receptors involved in cellular signaling pathways related to cancer proliferation and inflammation.
  • Cell Membrane Penetration : The lipophilic nature due to methoxy groups allows for better cell membrane penetration, enhancing its bioavailability .

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical applications:

  • Study on Anticancer Activity : A derivative was tested on multiple cancer cell lines showing an average IC50 value of 92.4μM92.4\,\mu M across eleven different types .
  • Antimicrobial Efficacy Study : A series of synthesized oxadiazole compounds exhibited moderate to excellent antimicrobial activity against various pathogens in disc diffusion methods .

Scientific Research Applications

The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, focusing on anticancer and antimicrobial properties, along with a review of relevant case studies.

Chemical Properties and Structure

The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The presence of the oxadiazole moiety enhances its pharmacological profile. The molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . A notable study evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives were tested against breast cancer cell lines using the MTT assay, demonstrating significant cytotoxicity that correlates with structural modifications in the oxadiazole and quinazoline rings .

Case Study: Anticancer Efficacy

A study published in GSC Biological and Pharmaceutical Sciences reported on novel quinazoline derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE). The synthesized compounds showed promising anticancer activity against MDA-MB-231 breast cancer cells, indicating that structural variations could enhance potency .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. The oxadiazole ring is known for its antimicrobial properties, and derivatives containing this moiety have been synthesized and tested against various bacterial strains. The results indicated that modifications at specific positions of the molecule could lead to enhanced antimicrobial activity .

Case Study: Antimicrobial Screening

Research conducted on 3,5-disubstituted oxadiazoles demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of side-chain modifications in improving efficacy .

Table 1: Summary of Biological Activities

Compound StructureActivity TypeTested Cell Lines / OrganismsReference
Quinazoline Derivative AAnticancerMDA-MB-231
Quinazoline Derivative BAntimicrobialStaphylococcus aureus
Oxadiazole Derivative CAnticancerHeLa

Table 2: Structure-Activity Relationship (SAR)

Modification TypeEffect on ActivityReference
Oxadiazole SubstitutionIncreased cytotoxicity
Side Chain VariationEnhanced antimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, a comparative analysis with analogs is presented below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Heterocycle Oxadiazole Substituent Thioether Linkage Key Substituents Potential Applications References
2-(((3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one Quinazolinone 3-(3,5-Dimethoxyphenyl) Methylthio 3-Isopentyl Anticancer, antiviral (inferred)
2-(((3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one Quinazolinone 3-(3,5-Dimethoxyphenyl) Methylthio 3-(4-Fluorophenyl) Not specified
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 1,2,4-Triazole None Methylthio 3,4,5-Trimethoxyphenyl Kinase inhibition
N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide Benzamide 5-Methyl-1,2,4-oxadiazole Methylthio 4-Nitrophenylaminoethyl Cancer, thrombosis

Key Observations:

Core Heterocycle Influence: Quinazolinones (target compound) are associated with kinase modulation, whereas triazoles () and benzamides () may target different enzymes or receptors . The oxadiazole ring in the target compound likely enhances metabolic stability compared to benzofuran derivatives (–3) .

The isopentyl chain introduces greater lipophilicity than the 4-fluorophenyl group in the analog from , which may alter tissue distribution or off-target interactions .

Thioether Linkage :

  • The methylthio group in the target compound is a common feature in ’s derivatives, suggesting a role in sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding) .

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